Cas no 1955530-74-1 (2-(tert-butoxy)carbonylbicyclo2.2.1heptane-2-carboxylic acid)

1955530-74-1 structure
상품 이름:2-(tert-butoxy)carbonylbicyclo2.2.1heptane-2-carboxylic acid
CAS 번호:1955530-74-1
MF:C13H20O4
메가와트:240.295504570007
MDL:MFCD29991553
CID:4631417
PubChem ID:122155691
2-(tert-butoxy)carbonylbicyclo2.2.1heptane-2-carboxylic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 2-[(tert-butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid
- Z2512942893
- 2-[(2-methylpropan-2-yl)oxycarbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid
- 2-(tert-butoxy)carbonylbicyclo2.2.1heptane-2-carboxylic acid
-
- MDL: MFCD29991553
- 인치: 1S/C13H20O4/c1-12(2,3)17-11(16)13(10(14)15)7-8-4-5-9(13)6-8/h8-9H,4-7H2,1-3H3,(H,14,15)
- InChIKey: JHHHMSZSSJJDLJ-UHFFFAOYSA-N
- 미소: O(C(C)(C)C)C(C1(C(=O)O)CC2CCC1C2)=O
계산된 속성
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 4
- 중원자 수량: 17
- 회전 가능한 화학 키 수량: 4
- 복잡도: 355
- 토폴로지 분자 극성 표면적: 63.6
- 소수점 매개변수 계산 참조값(XlogP): 2.7
2-(tert-butoxy)carbonylbicyclo2.2.1heptane-2-carboxylic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-267680-5.0g |
2-[(tert-butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
1955530-74-1 | 95.0% | 5.0g |
$1530.0 | 2025-02-19 | |
A2B Chem LLC | AV95360-250mg |
2-[(tert-butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
1955530-74-1 | 95% | 250mg |
$263.00 | 2024-04-20 | |
1PlusChem | 1P01B2KG-2.5g |
2-[(tert-Butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
1955530-74-1 | 95% | 2.5g |
$1184.00 | 2025-03-19 | |
1PlusChem | 1P01B2KG-250mg |
2-[(tert-Butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
1955530-74-1 | 95% | 250mg |
$275.00 | 2025-03-19 | |
1PlusChem | 1P01B2KG-5g |
2-[(tert-Butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
1955530-74-1 | 95% | 5g |
$1735.00 | 2025-03-19 | |
A2B Chem LLC | AV95360-5g |
2-[(tert-butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
1955530-74-1 | 95% | 5g |
$1646.00 | 2024-04-20 | |
1PlusChem | 1P01B2KG-500mg |
2-[(tert-Butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
1955530-74-1 | 95% | 500mg |
$488.00 | 2025-03-19 | |
1PlusChem | 1P01B2KG-50mg |
2-[(tert-Butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
1955530-74-1 | 95% | 50mg |
$148.00 | 2025-03-19 | |
Ambeed | A861335-1g |
2-[(tert-Butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
1955530-74-1 | 95% | 1g |
$596.0 | 2024-08-03 | |
Enamine | EN300-267680-0.1g |
2-[(tert-butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
1955530-74-1 | 95.0% | 0.1g |
$152.0 | 2025-02-19 |
2-(tert-butoxy)carbonylbicyclo2.2.1heptane-2-carboxylic acid 관련 문헌
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
1955530-74-1 (2-(tert-butoxy)carbonylbicyclo2.2.1heptane-2-carboxylic acid) 관련 제품
- 220461-68-7(4-(3-Methyl-1H-pyrazol-1-yl)-2-chloro benzoic acid)
- 16492-09-4(9-chloro-2-methylacridine)
- 10219-69-9(9,11-Octadecadienoicacid, 13-hydroxy-, (9Z,11E,13R)-)
- 1208367-88-7(2-(1-ethylpiperidin-4-yl)ethan-1-ol)
- 2344678-90-4(3-Chlorocyclobutane-1-carbothioamide)
- 80913-76-4(Benzoic acid, 2-[[(2,4-dichlorophenoxy)acetyl]amino]-)
- 2229130-76-9(3,3-difluoro-1-(2-methanesulfonylphenyl)cyclobutan-1-amine)
- 2350022-97-6(tert-butyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate)
- 1341929-85-8(2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid)
- 906162-57-0(2-amino-N-(3,4-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide)
추천 공급업체
Amadis Chemical Company Limited
(CAS:1955530-74-1)2-(tert-butoxy)carbonylbicyclo2.2.1heptane-2-carboxylic acid

순결:99%
재다:1g
가격 ($):536.0